![molecular formula C18H13Cl2NO4 B2479113 N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 923122-57-0](/img/structure/B2479113.png)
N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a 2H-pyran ring), an ethoxy group (an ether functional group with the formula -OCH2CH3), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the chromene ring might confer aromaticity, while the ethoxy group might influence its solubility in organic solvents .Scientific Research Applications
Structural and Physical Characterizations
- Crystal Structure Analysis : Studies on similar chromene compounds reveal insights into their crystal structures, highlighting the anti-rotamer conformation about the C-N bond and the importance of the amide and pyran ring orientations. Such structural analyses are crucial for understanding the compound's physical properties and potential reactivity (Reis et al., 2013). The study of chromene derivatives, including those with halophenyl groups, provides foundational knowledge of their planar molecular structures and potential implications for their chemical behavior (Gomes et al., 2015).
Potential Applications
Antimicrobial Activity : Research into chromene derivatives has demonstrated their potential antimicrobial properties. A study on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate compounds synthesized via naphthalene-2,7-diol reactions suggests the relevance of chromene structures in developing new antimicrobial agents (Radwan et al., 2020).
Photodynamic and Material Applications : The investigation into naphthopyran dyes, which share a core structural motif with the target compound, uncovers the significance of intramolecular hydrogen bonds and host materials for their photochromic functions. This research points towards the use of such compounds in materials science, particularly in coatings that respond to light (Fang et al., 2015).
Synthesis and Chemical Behavior
Synthetic Approaches : Studies on the synthesis and characterization of related chromene derivatives provide insights into the methodologies that could be applicable for synthesizing N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. These include discussions on the conditions favorable for achieving specific structural features and the impact of substituents on the compound's properties (Özer et al., 2009).
Chemical Properties and Reactions : The exploration of chromene compounds' reactivity, such as their participation in catalytic arylation and alkenylation reactions, offers a glimpse into the chemical versatility of these structures. The role of metals like iron and zinc in facilitating these processes underscores the potential of N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in synthetic chemistry (Ilies et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu [n-(3,4-dichlorophenyl)-n-dimethylurea], are known to inhibit photosystem ii in plants
Mode of Action
For instance, DCMU, a similar compound, inhibits the electron transport chain in photosynthesis, thereby reducing the ability of plants to convert light energy into chemical energy .
Biochemical Pathways
Based on the action of similar compounds, it can be hypothesized that it might affect the photosynthetic electron transport chain in photosynthetic organisms . This could lead to a disruption in the energy production of these organisms, affecting their growth and survival.
Pharmacokinetics
Similar compounds like dcmu are known to be highly persistent in the environment, suggesting that they might have low rates of metabolism and excretion
Result of Action
Based on the action of similar compounds, it can be inferred that it might lead to a disruption in the energy production of photosynthetic organisms, affecting their growth and survival .
Action Environment
The action of N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the persistence of similar compounds like DCMU in soil and aquatic environments suggests that they might remain active for extended periods . Additionally, factors like pH, temperature, and the presence of other chemicals can also influence the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-24-15-5-3-4-10-8-12(18(23)25-16(10)15)17(22)21-11-6-7-13(19)14(20)9-11/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXYXBKXFNDFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide |
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